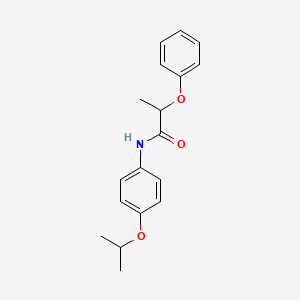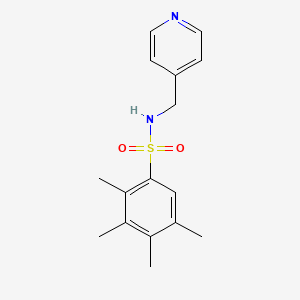![molecular formula C18H19N3O4 B4235076 N-[4-(acetylamino)phenyl]-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B4235076.png)
N-[4-(acetylamino)phenyl]-N'-(3-methoxybenzyl)ethanediamide
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-N'-(3-methoxybenzyl)ethanediamide, also known as AAE-1, is a chemical compound that has been widely studied for its potential therapeutic applications. AAE-1 belongs to a class of compounds called protease inhibitors, which are molecules that can inhibit the activity of proteases, enzymes that play important roles in various biological processes.
Mecanismo De Acción
N-[4-(acetylamino)phenyl]-N'-(3-methoxybenzyl)ethanediamide inhibits the activity of proteases by binding to the active site of the enzyme and preventing it from cleaving its substrate. The binding of N-[4-(acetylamino)phenyl]-N'-(3-methoxybenzyl)ethanediamide to the active site of the protease is mediated by hydrogen bonding and hydrophobic interactions. By inhibiting the activity of proteases, N-[4-(acetylamino)phenyl]-N'-(3-methoxybenzyl)ethanediamide can prevent the progression of various diseases that involve protease activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(acetylamino)phenyl]-N'-(3-methoxybenzyl)ethanediamide depend on the specific disease and protease that is targeted. In cancer, N-[4-(acetylamino)phenyl]-N'-(3-methoxybenzyl)ethanediamide can inhibit the growth and metastasis of tumors by inhibiting the activity of proteases that are involved in these processes. In HIV/AIDS, N-[4-(acetylamino)phenyl]-N'-(3-methoxybenzyl)ethanediamide can inhibit the replication of the virus by inhibiting the activity of the viral protease. In viral infections, N-[4-(acetylamino)phenyl]-N'-(3-methoxybenzyl)ethanediamide can inhibit the replication of the virus by inhibiting the activity of viral proteases that are involved in this process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(acetylamino)phenyl]-N'-(3-methoxybenzyl)ethanediamide is that it is a potent and selective inhibitor of proteases, which makes it a valuable tool for studying the role of proteases in various biological processes. However, one limitation of N-[4-(acetylamino)phenyl]-N'-(3-methoxybenzyl)ethanediamide is that it can be difficult to synthesize and purify, which can limit its availability for lab experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(acetylamino)phenyl]-N'-(3-methoxybenzyl)ethanediamide. One direction is to study the potential therapeutic applications of N-[4-(acetylamino)phenyl]-N'-(3-methoxybenzyl)ethanediamide in other diseases that involve protease activity, such as Alzheimer's disease and arthritis. Another direction is to develop more efficient synthesis methods for N-[4-(acetylamino)phenyl]-N'-(3-methoxybenzyl)ethanediamide, which could increase its availability for lab experiments and potential clinical use. Finally, further studies are needed to elucidate the precise mechanism of action of N-[4-(acetylamino)phenyl]-N'-(3-methoxybenzyl)ethanediamide and its potential side effects.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)phenyl]-N'-(3-methoxybenzyl)ethanediamide has been studied for its potential therapeutic applications in various diseases, including cancer, HIV/AIDS, and viral infections. In cancer, N-[4-(acetylamino)phenyl]-N'-(3-methoxybenzyl)ethanediamide has been shown to inhibit the activity of proteases that are involved in tumor growth and metastasis. In HIV/AIDS, N-[4-(acetylamino)phenyl]-N'-(3-methoxybenzyl)ethanediamide has been shown to inhibit the activity of the viral protease, which is essential for the replication of the virus. In viral infections, N-[4-(acetylamino)phenyl]-N'-(3-methoxybenzyl)ethanediamide has been shown to inhibit the activity of viral proteases that are involved in the replication of the virus.
Propiedades
IUPAC Name |
N'-(4-acetamidophenyl)-N-[(3-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12(22)20-14-6-8-15(9-7-14)21-18(24)17(23)19-11-13-4-3-5-16(10-13)25-2/h3-10H,11H2,1-2H3,(H,19,23)(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLMPCCVCQJCTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methyl-3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)carbonyl]amino}benzoic acid](/img/structure/B4234999.png)


![4-[4-(4-methoxy-3-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B4235038.png)

amino]methyl}-2-furyl)methanol](/img/structure/B4235056.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B4235059.png)
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4235060.png)

![2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4235068.png)
![N-isopropyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4235084.png)
![methyl 5-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}-2-furoate](/img/structure/B4235091.png)
